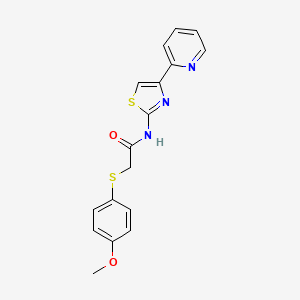

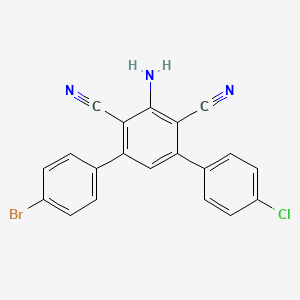

![molecular formula C26H25N3O5S3 B2531134 4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865175-77-5](/img/structure/B2531134.png)

4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to be a benzamide derivative with sulfamoyl and benzothiazolylidene substituents. Benzamide derivatives are known for their diverse pharmacological activities, including antiarrhythmic and anti-inflammatory properties, as well as their ability to inhibit certain enzymes like carbonic anhydrase .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid derivatives with amines or hydrazides. For example, the synthesis of benzamide-4-sulfonamides can be achieved by reacting 4-sulfamoyl benzoic acid with primary and secondary amines . Similarly, N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides can be synthesized from benzohydrazides and diacetic acid derivatives in water, which is considered a "green" synthesis method . Although the exact synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction analysis . These techniques allow for the determination of the molecular conformation and the relative positions of functional groups, which are crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a sulfamoyl group can lead to the inhibition of carbonic anhydrase enzymes . The reactivity of these compounds with amines or hydrazides can lead to the formation of new derivatives with potential pharmacological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of a sulfamoyl group can affect the compound's solubility and binding affinity to enzymes . The crystalline phase of these compounds can also vary, which may impact their pharmacokinetic and pharmacodynamic properties .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated the potential of related sulfonamide compounds in the field of cancer treatment. For instance, derivatives of indapamide demonstrated pro-apoptotic activity against melanoma cell lines, hinting at their possible use as anticancer agents. In particular, one derivative showcased significant growth inhibition of melanoma cells and also acted as an inhibitor for certain carbonic anhydrase isoforms (Yılmaz et al., 2015).

Enzyme Inhibition

Another significant application lies in enzyme inhibition. Several studies have synthesized and evaluated different aromatic sulfonamides for their inhibitory effects on carbonic anhydrases, a type of enzyme crucial for various physiological functions. These sulfonamides have demonstrated nanomolar half maximal inhibitory concentration (IC50) values, making them potent inhibitors for different carbonic anhydrase isoforms (Supuran et al., 2013, Abdoli et al., 2018).

Antibacterial and Antifungal Properties

The benzothiazole and sulfonamide components in these compounds also show promise in antimicrobial applications. Studies have synthesized novel compounds containing these moieties and tested them for antibacterial, antifungal, and antimycobacterial activities. These compounds exhibited significant activity against a range of microbial strains, including both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans (Sych et al., 2019, Darwish et al., 2014).

Propiedades

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S3/c1-4-16-29-23-15-14-22(36(3,31)32)17-24(23)35-26(29)27-25(30)20-10-12-21(13-11-20)37(33,34)28(2)18-19-8-6-5-7-9-19/h4-15,17H,1,16,18H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKABWIHZPZGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[5-Carbamoyl-3-(2-methoxyethoxycarbonyl)-4-methylthiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2531055.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-morpholinopropyl)urea](/img/structure/B2531058.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)